3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid
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Description
3-(3-aminopropoxy)-1,2-benzothiazole-1,1-dione, trifluoroacetic acid is a useful research compound. Its molecular formula is C12H13F3N2O5S and its molecular weight is 354.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.04972718 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3-aminocoumarins, have been found to have a significant impact in the field of organic and pharmaceutical chemistry due to their various biological activities .
Mode of Action
The chemical reactivity of compounds like 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon in the scaffold . This suggests that CS-0261948 might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to inhibit dna gyrase , which is an essential enzyme involved in DNA replication and transcription. This suggests that CS-0261948 might affect similar pathways.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including acting as antibiotics and anti-cancer agents . This suggests that CS-0261948 might have similar effects.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]propan-1-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S.C2HF3O2/c11-6-3-7-15-10-8-4-1-2-5-9(8)16(13,14)12-10;3-2(4,5)1(6)7/h1-2,4-5H,3,6-7,11H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEKNLOYAUPTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OCCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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